Methyl purple

説明

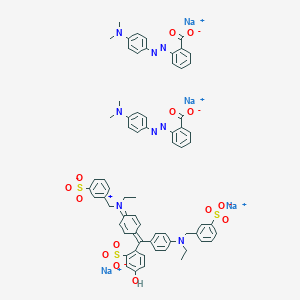

Structure

2D Structure

特性

IUPAC Name |

tetrasodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O10S3.2C15H15N3O2.4Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;2*1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;;;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);2*3-10H,1-2H3,(H,19,20);;;;/q;;;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJVTYXLOYTWPD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H62N8Na4O14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Available as aqueous indicator solution; [MSDSonline] | |

| Record name | Methyl purple | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1340-02-9 | |

| Record name | Methyl purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001340029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Fundamental Mechanistic Investigations of Methyl Purple S Chemical Behavior

Acid-Base Indicator Mechanism: Theoretical and Experimental Studies

The vibrant color change of methyl purple in response to pH variations is central to its application as an acid-base indicator. This behavior is explained by established chemical theories and influenced by environmental factors such as the solvent and the concentration of ions in the solution.

The color change of acid-base indicators is traditionally explained by two primary theories: Ostwald's theory and the Quinonoid theory. srmist.edu.inslideshare.netsggscollegepatnacity.ac.in

Ostwald's theory, in its classical sense, posits that an indicator is a weak organic acid or base whose ionized and unionized forms exhibit different colors. srmist.edu.insggscollegepatnacity.ac.in The equilibrium between these two forms is dependent on the hydrogen ion concentration (pH) of the solution. For a weak acid indicator (HIn), the equilibrium is:

HIn ⇌ H⁺ + In⁻ (Color A) (Color B)

In acidic solutions, the excess H⁺ ions shift the equilibrium to the left, favoring the unionized form (Color A). In alkaline solutions, H⁺ ions are consumed, shifting the equilibrium to the right and favoring the ionized form (Color B). sggscollegepatnacity.ac.in

A more contemporary interpretation, often described by the Quinonoid theory, provides a structural basis for these color changes. This theory suggests that indicators exist as a mixture of at least two tautomeric forms in equilibrium, typically a benzenoid form and a quinonoid form. srmist.edu.insggscollegepatnacity.ac.in These two forms have different molecular structures and, consequently, different colors. The quinonoid structure, with its extended system of conjugated double bonds, is typically associated with a deeper color. srmist.edu.in The change in pH induces the structural transformation from one tautomer to the other, resulting in the observed color change. sggscollegepatnacity.ac.in

This compound is identified as a quinone-imide redox dye. nih.govsigmaaldrich.com This classification suggests that its acid-base indicator mechanism is best described by the Quinonoid theory. The protonation and deprotonation of the molecule, driven by changes in pH, likely lead to a reversible transformation between a benzenoid structure and a more intensely colored quinone-imide structure. This structural change alters the electronic conjugation within the molecule, thereby changing the wavelength of light it absorbs and its observed color.

The transition range and the perceived color of an acid-base indicator like this compound are not solely dependent on pH but are also significantly influenced by the surrounding chemical environment, specifically the solvent and the solution's ionic strength.

Solvent Effects: The polarity of the solvent can affect the stability of the ionized and unionized forms of the indicator. researchgate.net A polar solvent, for instance, can stabilize the charged (ionized) form through solvation, thereby shifting the equilibrium. Studies on related dyes, such as methyl violet, have shown that decreasing the polarity of the medium can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net This implies that the color of this compound can vary in different solvent systems (e.g., water vs. alcohol-water mixtures) even at the same pH.

Ionic Strength Effects: The ionic strength of a solution, which is a measure of the concentration of ions, can also influence the indicator's equilibrium. acs.orgnsf.gov An increase in ionic strength can affect the activity coefficients of the ions involved in the indicator equilibrium. For reactions involving ions, changes in ionic strength can alter the reaction rate and equilibrium position. sci-hub.se In solutions with high ionic strength, the electrostatic interactions between ions can shield the charged forms of the indicator, potentially shifting its transition range. Studies on other systems have demonstrated that increasing ionic strength can lead to a decrease in the effective formation constants of charged complexes. nsf.gov Therefore, for precise pH measurements using this compound, it is crucial to consider and often control the ionic strength of the solution, for example, by using a buffer with a constant ionic strength.

The acidity constant (pKa) is a quantitative measure of the strength of an acid in solution and corresponds to the pH at which the indicator is exactly half in its acid form and half in its base form. Spectrophotometry is a precise method for determining the pKa of acid-base indicators. egyankosh.ac.inrsc.org

The method relies on Beer-Lambert's law and the distinct absorption spectra of the acidic (HIn) and basic (In⁻) forms of the indicator. ggu.ac.inscribd.com A typical procedure involves these steps:

Spectral Analysis: The absorption spectra of the indicator are recorded in highly acidic (where the indicator is almost exclusively in the HIn form) and highly alkaline (where it is almost exclusively in the In⁻ form) solutions to determine the wavelength of maximum absorbance (λmax) for each form. egyankosh.ac.in

Buffer Solutions: A series of buffer solutions with known pH values spanning the indicator's transition range are prepared. ulm.edu

Absorbance Measurements: The absorbance of the indicator in each buffer solution is measured at the λmax of the acidic and/or basic form. ggu.ac.in

pKa Calculation: The Henderson-Hasselbalch equation is used to calculate the pKa:

pH = pKa + log ([In⁻]/[HIn])

The ratio of the concentrations of the basic and acidic forms ([In⁻]/[HIn]) can be determined from the absorbance measurements. egyankosh.ac.inggu.ac.in

While specific research detailing the spectrophotometric determination of the pKa for this compound was not found in the search results, the effect of pH on its visible absorption spectrum has been reported, indicating the suitability of this method. nih.gov The pH transition range for this compound indicator solution is reported to be between pH 4.8 and 5.4. lobachemie.com This range represents the observable color change from yellow (acidic) to purple (basic). chemimpex.com

Electrochemical Properties and Redox Mechanism

Beyond its role as a pH indicator, this compound is a redox-active compound, meaning it can undergo reversible oxidation and reduction reactions. This property is fundamental to its use in certain biochemical and electrochemical applications.

The oxidation-reduction (redox) midpoint potential (Em) is a measure of a substance's tendency to accept or donate electrons. It is the potential at which the concentrations of the oxidized and reduced forms of the compound are equal.

The redox midpoint potential of this compound has been rigorously determined over a wide pH range, from 3 to 12, using polarographic methods. nih.gov Polarography is an electrochemical technique used to measure the current as a function of the applied potential, allowing for the determination of the midpoint potentials of electroactive substances. nih.gov The determination of Em across a range of pH values is crucial, as the potential can be pH-dependent, especially when protons are involved in the redox reaction.

The established redox potential values for this compound are essential for its application in studying biological electron transfer systems. nih.gov

Table 1: Research Findings on this compound's Redox Potential

| Property | Method | pH Range | Finding | Citation |

| Oxidation-Reduction Midpoint Potential | Polarography | 3 to 12 | The midpoint potential was determined across this pH range. | nih.gov |

Mechanistic Insights into Electron Transfer Processes

Electron transfer (ET) is a fundamental process in which an electron moves from one chemical species to another. The mechanisms of these processes can be broadly categorized as either outer-sphere or inner-sphere. princeton.edu In outer-sphere ET, the electron transfers between reactants that are not directly bonded, while inner-sphere ET involves the formation of a bridged intermediate.

This compound's utility as a sensitive monitor for photosystem I activity in chloroplasts provides significant insight into its electron transfer mechanism. nih.gov In this biological context, this compound acts as an artificial electron acceptor, intercepting electrons from the photosynthetic electron transport chain. Its ability to efficiently accept electrons highlights its role as an effective oxidizing agent in this system.

As a quinone-imide dye, the redox activity of this compound is centered on its conjugated ring system. The electron transfer process likely involves the reversible reduction of the quinone-imide structure to a hydroquinone-like form. This process is often a two-electron, two-proton transfer, which would explain the pH dependence of its redox potential.

Studies on structurally similar dyes, such as methyl violet, in various systems have also provided insights into relevant electron transfer mechanisms. For example, photoinduced electron transfer has been observed in related dye molecules. researchgate.net Furthermore, the interaction of dyes like methyl violet with semiconductor materials involves electron transfer from the semiconductor to the dye, a process influenced by their relative oxidation potentials. researchgate.net These examples suggest that the electron transfer behavior of this compound is intrinsically linked to its molecular structure and the electronic properties of its quinone-imide core.

Intermolecular Interactions in Diverse Chemical Environments

The chemical behavior of this compound, a mixed indicator composed of methyl red and a screening dye, is significantly influenced by its surrounding chemical environment. Its interactions at a molecular level, particularly with surfactants and metal ions, are critical for its applications in various analytical and industrial processes.

Studies on Interactions with Surfactants and Micellar Systems

The interaction of this compound with surfactants and its behavior within micellar systems have been noted in several contexts, primarily focusing on the formation of supramolecular complexes and the modulation of its indicator properties.

Research has shown that surfactant mixtures can form supramolecular complexes, such as micelles, with dyes like this compound. justia.com These interactions are capable of controlling the rate at which the dye's absorbance changes, a key feature for applications like color-changing soaps where the temporal aspect of the color transition is important. justia.com The formation of these complexes is driven by the self-assembly of surfactant molecules around the dye molecule. justia.com

In a similar vein, the interaction of this compound with cyclodextrins, which are known for forming host-guest inclusion complexes analogous to micellar encapsulation, has been studied. The adsorption of this compound onto materials containing gamma-cyclodextrin (B1674603) (γ-CD) has been reported, indicating a capacity for inclusion complex formation. mdpi.com

Furthermore, the utility of this compound as an indicator is employed in analytical procedures that involve surfactants. For instance, its use as an indicator is noted in methods for measuring the properties of alkaline builders in detergents, where it is used to adjust the acidity of the solution prior to titration. researchgate.netresearchgate.net A conference abstract has also pointed to research on this compound reduction induced by single turnover flashes in micellar solutions of Tween surfactants, suggesting that the micellar environment directly influences the redox behavior of the indicator. iaea.org

A patent for color-changing cleansing compositions describes formulations where supramolecular complexes are formed between a surfactant, a dye such as this compound, and an analyte. justia.com In some of these systems, the complex is formed between the dye and the surfactant alone, and the color change is triggered by physical disruption (e.g., rubbing hands together) which alters the complex and thus the dye's light-absorbing properties. justia.com

Table 1: Summary of this compound Interactions with Surfactants and Micellar Systems

| Interacting System | Observed Phenomenon | Application/Implication | Reference(s) |

|---|---|---|---|

| Surfactant Mixtures | Formation of supramolecular complexes (micelles) | Control over the rate of color change | justia.com |

| Gamma-Cyclodextrin (γ-CD) | Adsorption/Inclusion complex formation | Water remediation, dye removal | mdpi.com |

| Tween Surfactants | Reduction of this compound in micellar solution | Study of electron flow and redox kinetics | iaea.org |

| General Surfactant Formulations | Use as a pH indicator | Analytical testing of detergents | researchgate.netresearchgate.net |

| Color-Changing Soaps | Formation and disruption of dye-surfactant complexes | Timed color-changing indicators for handwashing | justia.com |

Complexation Chemistry with Metal Ions

This compound is recognized as a metal ion indicator, meaning it can form reversible complexes with metal ions, resulting in a distinct color change. google.com This property is the basis for its use in complexometric titrations and other analytical methods for quantifying metal ions.

The indicator action stems from the formation of a metal ion-dye complex that possesses a different color compared to the uncomplexed dye. cps.it this compound is specifically mentioned as being capable of forming complexes with divalent cations such as Calcium (Ca²⁺), Magnesium (Mg²⁺), and Zinc (Zn²⁺). google.com Its application in a lyophilized nucleic acid amplification reaction composition has been proposed, where it would serve to indicate the change in free metal ion concentration (e.g., Mg²⁺, a polymerase cofactor) as the reaction proceeds. google.com

In the context of analytical chemistry, this compound is used as a mixed indicator for titrations, where its color transition between pH 4.8 and 5.4 signals the endpoint. govinfo.gov This endpoint corresponds to a sharp change in metal ion concentration as it is complexed by a titrant, typically a chelating agent like EDTA. The use of this compound in the analysis of various metal ions is documented. For example, it is used in the Kjeldahl analysis for nitrogen determination, where it can act as an indicator in the final titration step. riccachemical.com Its use has also been recorded in procedures for the elution and analysis of copper (Cu²⁺) and neodymium (Nd³⁺) ions in ion-exchange chromatography, where it helps in determining the total concentration of the chelating agent used. osti.gov

The stability and formation of these metal-indicator complexes are pH-dependent, a characteristic feature of most metal ion indicators used in complexometry. cps.it

Table 2: Summary of this compound Complexation with Metal Ions

| Metal Ion(s) | Context/Application | Mechanism | Reference(s) |

|---|---|---|---|

| Ca²⁺, Mg²⁺, Zn²⁺ | Metal ion indicator in biological assays (e.g., nucleic acid amplification) | Forms a reversible colored complex with the metal ion | google.com |

| General Metal Ions | Complexometric titrations | Forms a colored chelate with metal ions to indicate the endpoint | cps.it |

| Cu²⁺, Nd³⁺ | Analytical determination in ion-exchange chromatography | Indicator for titration of the eluting agent (EDTA) | osti.gov |

| Various | General acid-base and redox titrations | pH-dependent color transition indicates endpoint | govinfo.gov |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Methyl Red | 4122 |

| Calcium | 5462224 |

| Magnesium | 5462224 |

| Zinc | 23994 |

| Copper | 23978 |

| Neodymium | 23938 |

| EDTA (Ethylenediaminetetraacetic acid) | 6049 |

| Tween | Not a specific compound, a trade name for polysorbates. |

Advanced Analytical Methodologies and Applications of Methyl Purple

Refined Titrimetric Techniques Utilizing Methyl Purple

Titrimetry, a cornerstone of analytical chemistry, relies on the precise determination of the equivalence point of a reaction. This compound serves as an excellent indicator in several refined titrimetric techniques due to its clear and sharp color transition.

High-Precision Acid-Base Titrations and Endpoint Detection

In high-precision acid-base titrations, the selection of a suitable indicator is paramount for achieving accurate results. This compound is particularly advantageous in the titration of weak bases with strong acids. For instance, in the titration of a dilute ammonia (B1221849) solution with dilute hydrochloric acid, the equivalence point occurs in a slightly acidic pH range. quora.com this compound, with its pH transition range of approximately 4.8 to 5.4, changes color from green in alkaline/neutral solutions to purple in acidic solutions, with a gray tint often warning of the approaching endpoint. rxmarine.comufl.eduhach.commecc.educoreandmain.com This sharp color change within the relevant pH range makes it a more suitable indicator than phenolphthalein, which changes color in a slightly alkaline medium. quora.com

The sharpness of the endpoint is attributed to the complementary color change of its components. While methyl red transitions from yellow (in basic/neutral solution) to red (in acidic solution), the xylene cyanole FF provides a blue background. nih.govwikipedia.org This results in a more distinct visual transition from green to purple, minimizing the uncertainty in endpoint detection. rxmarine.com The use of a pH meter can provide more accurate results than visual indicators, but when a meter is unavailable, this compound offers a reliable alternative. ufl.edu

Applications in Specialized Alkalinity and Acidity Determinations

This compound is extensively used in specialized alkalinity and acidity determinations in water quality analysis. ufl.eduhach.com Alkalinity of water is primarily due to the presence of bicarbonate, carbonate, and hydroxide (B78521) ions. rxmarine.comwordpress.com The "M" or total alkalinity is determined by titrating the water sample with a standard acid, such as sulfuric acid, to a specific pH endpoint. mecc.eduwordpress.com

This compound is the indicator of choice for determining the total alkalinity endpoint, which typically lies between pH 4.3 and 4.8. rxmarine.comufl.eduwordpress.com The titration proceeds until the green color of the indicator turns to purple, signifying the neutralization of all alkalinity-contributing ions. rxmarine.commecc.edu In some cases, a gray tint precedes the final purple color, alerting the analyst to the approaching endpoint. mecc.edu This method is crucial in various applications, including boiler water, cooling water, and municipal water treatment, to control corrosion and scale formation. rxmarine.comhach.com

The following table summarizes the color changes of this compound in alkalinity titrations:

| pH Range | Color of this compound |

| > 5.4 | Green |

| 4.8 - 5.4 | Gray (transition) |

| < 4.8 | Purple |

This interactive table is based on data from various sources. rxmarine.comufl.eduhach.commecc.edu

Utility in Complexometric Titrations

While the primary application of this compound lies in acid-base titrimetry, the principles of using visual indicators extend to complexometric titrations. Complexometric titrations involve the formation of a colored complex between a metal ion and an indicator. The endpoint is detected when a titrant, typically a chelating agent like EDTA, displaces the indicator from the metal ion, causing a color change. slideshare.netdigicollections.net

Although specific complexometric indicators like Eriochrome Black T, Murexide, and Xylenol Orange are more common, the underlying principle of a sharp, pH-dependent color change is shared. digicollections.netnowgonggirlscollege.co.in The effectiveness of these indicators is often pH-dependent, requiring the use of buffers to maintain the optimal pH for the titration. nowgonggirlscollege.co.inegyankosh.ac.in While direct use of this compound in complexometric titrations is not widely documented, its sharp color transition at a specific pH highlights the importance of precise pH control in such analyses. The principles of using a visual indicator to detect an endpoint, as demonstrated by this compound in acid-base titrations, are fundamental to all forms of titrimetry, including complexometric methods.

Spectrophotometric Applications for Quantitative Analysis and Equilibrium Studies

Spectrophotometry offers a powerful alternative to titrimetry for quantitative analysis and for studying chemical equilibria. This compound and its components can be utilized in these applications due to their strong absorption of light in the visible spectrum.

Development of Quantitative Methods for Diverse Analytes

Spectrophotometric methods based on ion-pair formation with dyes like methyl violet (a component of some "this compound" formulations) have been developed for the determination of various analytes. For instance, a method for the determination of trace amounts of cadmium involves the formation of an anionic iodo complex of cadmium, which then interacts with methyl violet to form an ion-pair that can be extracted and quantified spectrophotometrically. niscpr.res.in Similar methods have been developed for the determination of the pertechnetate (B1241340) ion. oup.com

The high molar absorptivity of these dyes allows for the sensitive determination of analytes at low concentrations. niscpr.res.in For example, a method for determining methyl violet in river water utilizes the catalytic effect of silver nanoparticles on its oxidation, with the change in absorbance measured at 620 nm. researchgate.nettandfonline.com The development of such methods often involves optimizing various reaction parameters, such as pH and reagent concentrations, to achieve the highest sensitivity and accuracy.

Spectroscopic Studies on Color Change and Absorption Spectra

The color change of indicators like methyl red and methyl violet is a result of changes in their molecular structure with varying pH, which in turn alters their absorption spectra. Spectroscopic studies can elucidate the mechanisms behind these color changes and determine the acidity constants (pKa) of the indicators. wikipedia.org

For methyl red, protonation causes it to adopt a hydrazone/quinone structure, leading to a shift in its absorption maximum. wikipedia.org The absorption spectra of methyl violet are also pH-dependent and can be studied in various media, such as micellar solutions, to understand the effects of the local environment on its properties. researchgate.net

Kinetic and equilibrium studies of the adsorption of dyes like methyl violet onto various materials can also be performed using spectrophotometry. mdpi.comscispace.comgeoscienceworld.org By measuring the change in the concentration of the dye in solution over time, information about the adsorption capacity, rate, and thermodynamics can be obtained. mdpi.comgeoscienceworld.org For instance, the maximum absorbance of methyl violet is around 581-584 nm, and this wavelength is often used to monitor its concentration in such studies. geoscienceworld.orgajchem-a.com

Nanosilver-Based Spectrophotometric Methods for Trace Analysis

A sensitive and efficient method for the determination of trace amounts of methyl violet, a compound closely related to and often a component of this compound indicators, utilizes the catalytic properties of silver nanoparticles (AgNPs). This spectrophotometric method is based on the catalytic effect of AgNPs on the oxidation of methyl violet by potassium bromate (B103136) in an acidic medium. researchgate.net The reaction's progress is monitored by measuring the change in absorbance at a wavelength of 620 nm using a fixed-time approach. researchgate.net

Researchers have optimized the variables of this reaction to achieve maximum sensitivity. The method demonstrates a linear range for determining methyl violet concentrations between 10 and 120 nmol L⁻¹. researchgate.net It is highly sensitive, with a detection limit, based on the 3σ criterion, of 5 nmol L⁻¹. researchgate.net The precision of the method is also notable, with a relative standard deviation of 0.97% for ten replicate measurements of a 15 nmol L⁻¹ methyl violet solution. researchgate.net

This methodology has been successfully applied to the analysis of environmental samples, specifically for the determination of methyl violet in river water. The use of the standard addition method confirms the method's sensitivity and selectivity for quantifying nanomolar levels of the dye in real-world samples with satisfactory outcomes. researchgate.net

Table 1: Determination of Methyl Violet in River Water Samples Using Nanosilver-Based Spectrophotometry

| Sample | Added (nmol L⁻¹) | Found (nmol L⁻¹) | Recovery (%) | RSD (%) (n=3) |

|---|---|---|---|---|

| River Water 1 | 0.0 | Not detected | - | - |

| 10.0 | 9.8 | 98.0 | 1.1 | |

| 20.0 | 19.5 | 97.5 | 1.3 | |

| River Water 2 | 0.0 | Not detected | - | - |

| 10.0 | 10.3 | 103.0 | 1.2 | |

| 20.0 | 20.5 | 102.5 | 1.0 |

Data sourced from a study on the determination of methyl violet in river water samples. researchgate.net

Chromatographic and Hyphenated Techniques for Compositional Analysis

Ultra-High-Performance Liquid Chromatography coupled with a Photodiode Array detector and High-Resolution Mass Spectrometry (UHPLC-PDA-HRMS) is a powerful technique for elucidating the complex composition of dyes like methyl violet. Historical samples of methyl violet, in particular, show significant compositional variability, which this method is well-suited to investigate. researchgate.net

A detailed study of thirty-nine historical methyl violet reference samples dating from the late 19th to the early 20th century revealed significant compositional differences. The UHPLC-PDA-HRMS analysis identified that approximately 35% of these historical dyes contained not only the expected methylated pararosanilines but also benzylated pararosanilines. researchgate.net While historical sources mention these benzylated compounds, they have been rarely reported in modern scientific literature and were elucidated in detail for the first time through this method. researchgate.net

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an essential analytical technique for determining the molecular weight and molecular weight distribution of polymers. shimadzu.cz The principle of GPC involves separating molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with porous gel. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. shimadzu.cz By calibrating the column with standards of known molecular weights, a calibration curve can be created to determine the molecular weight distribution of an unknown sample. shimadzu.cz

This technique has been applied to characterize polymers functionalized with dye moieties. For instance, GPC was used to determine the molecular weights of a methyl violet-substituted polyaniline. researchgate.net Such analysis provides crucial information on how the incorporation of the dye affects the polymer's chain length and distribution. The polydispersity index (the ratio of the weight-average molecular weight to the number-average molecular weight) derived from GPC data indicates the breadth of the molecular weight distribution, which is a critical parameter for understanding the physical properties of the material. researchgate.net

Innovations in Analytical Chemistry Enabled by this compound

Information regarding the application of this compound in novel survey-based metrics for analytical innovation could not be located in the provided search results.

Biological and Biomedical Research Paradigms Employing Methyl Purple

Applications in Microbiology and Cellular Biology

In microbiology and cellular studies, methyl purple is utilized for its properties as both a pH indicator and a biological stain. These characteristics allow for the assessment of microbial cultures and the visualization of cellular components.

This compound is employed to assess the metabolic activity of microorganisms, which serves as an indicator of culture viability. chemimpex.comchemimpex.com The primary mechanism for this application is linked to its function as a pH indicator. Many metabolic processes, particularly fermentation by bacteria, result in the production of acidic byproducts, such as lactic acid. The release of these metabolites into the culture medium lowers the pH.

This compound exhibits a distinct color change from purple at pH 4.8 to green at pH 5.4. scientificlabs.co.ukchemicalbook.com By incorporating this compound into a culture medium, researchers can visually monitor the metabolic activity of microorganisms. A shift in color from green to purple indicates a drop in pH, confirming that the microbes are metabolically active and viable. This method is particularly useful for detecting and performing initial characterizations of acid-producing bacteria, like certain lactic acid bacteria. scientificlabs.co.uk

This compound is also used as a biological stain in the preparation of samples for microscopic examination. chemimpex.com Commercial preparations of the dye are designated as suitable for applications in hematology (the study of blood) and histology (the study of tissue microanatomy). chemimpex.comchemicalbook.com In this context, the dye works by binding to and coloring specific cellular structures, which enhances their visibility under a microscope and allows for detailed morphological analysis. chemimpex.com

While the name "this compound" is phonetically similar to "methyl violet" or "crystal violet," it is the latter two compounds that are the cornerstone primary stains in the Gram staining method. wikidoc.orgabbeycolor.comvizagchemical.com The Gram stain is a critical technique used to differentiate bacteria into two broad categories—Gram-positive and Gram-negative—based on their cell wall structure. morphisto.at Extensive literature and standard laboratory protocols specify the use of crystal violet (also known as hexamethyl pararosaniline or methyl violet 10B) for this purpose. wikidoc.orgabbeycolor.com There is no significant evidence in the scientific literature to suggest that this compound (CAS 1340-02-9) is used as a direct substitute for crystal violet in Gram staining procedures.

Roles in Photosynthetic Research

The most specific and well-documented application of this compound is in the field of photosynthetic research, where its properties as a redox-active dye are invaluable for studying the intricate processes of light-dependent energy conversion in plants and other photosynthetic organisms.

This compound is recognized as an exceptionally sensitive monitor for the activity of Photosystem I (PSI), one of the two key protein-pigment complexes that drive the light reactions of photosynthesis. nih.govmolnova.com It functions as an artificial electron acceptor, intercepting electrons from the terminal end of the PSI electron transport chain.

In its oxidized state, this compound has a particular color. Upon accepting an electron from PSI, it becomes reduced, resulting in a color change that can be measured using spectrophotometry. The rate of this color change is directly proportional to the rate of electron flow through PSI, a measure known as PSI turnover. This allows researchers to precisely quantify the activity of this photosystem under various experimental conditions. nih.gov

Building on its role as a PSI monitor, this compound is a powerful tool for broader studies in photosynthetic electron transfer and bioenergetics. nih.gov By acting as a terminal electron acceptor, it allows researchers to isolate and study specific segments of the photosynthetic electron transport chain.

One notable research finding highlights the unique utility of this compound in studying electron transfer at sub-zero temperatures. Researchers were able to observe electron flow in chloroplasts at temperatures as low as -40°C by using this compound. capes.gov.br This is significant because such low temperatures halt many biological processes and can provide insight into the fundamental physical mechanisms of electron transfer without the complexities of enzymatic reactions that occur at physiological temperatures. These studies contribute to a deeper understanding of the bioenergetic processes that convert light energy into chemical energy. nih.govcapes.gov.br

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1340-02-9 | chemimpex.comavantorsciences.com |

| Molecular Formula | C₆₇H₆₂N₈Na₄O₁₄S₃ | chemimpex.comavantorsciences.comottokemi.com |

| Molecular Weight | 1391.41 g/mol | chemimpex.comavantorsciences.com |

| Appearance | Dark green liquid | chemimpex.com |

| pH Indicator Range | 4.8 (Purple) – 5.4 (Green) | scientificlabs.co.ukchemicalbook.com |

| Primary Class | Quinone-imide redox dye | nih.govscientificlabs.co.uk |

Table 2: Summary of Research Applications for this compound

| Application Area | Specific Use | Mechanism | Source(s) |

|---|---|---|---|

| Microbiology | Assess microbial metabolic activity and viability | pH indication of acidic byproducts | scientificlabs.co.ukchemimpex.comchemimpex.comchemicalbook.com |

| Histology/Hematology | Biological stain for cellular structures | Differential staining of cellular components | chemimpex.comchemicalbook.com |

| Photosynthesis | Monitor Photosystem I (PSI) turnover | Acts as an artificial electron acceptor, changing color upon reduction | nih.govmolnova.com |

| Bioenergetics | Study photosynthetic electron transport | Intercepts electrons to allow analysis of specific parts of the transport chain, even at sub-zero temperatures | nih.govcapes.gov.br |

Pharmaceutical and Biomedical Formulation Research

The stability and visual characteristics of pharmaceutical and biomedical formulations are critical for their efficacy and patient acceptance. The integration of colorants and stabilizers plays a significant role in achieving these desired properties. While a wide array of excipients are utilized for these purposes, certain dyes and pH indicators, including this compound, have been explored for their potential contributions to formulation science.

Integration into Formulations as Colorants or Stabilizers

This compound, primarily known as a pH indicator, also finds a role in pharmaceutical applications as a colorant or pH stabilizer. nih.govchemimpex.com Its function in these formulations is to enhance the visual appeal and maintain the stability of the final product. nih.govchemimpex.com The stability of a drug formulation is a critical factor, as changes can impact its therapeutic effectiveness and safety. ijsra.netijsdr.org Factors such as pH can significantly affect the rate of degradation of a drug. ijsra.net

While specific research detailing the extensive use of this compound as a primary colorant or stabilizer in commercial drug products is not widely documented, its properties as a pH indicator are relevant to formulation stability. The color of this compound changes from purple at pH 4.8 to green at pH 5.4, providing a visual cue for pH shifts within a formulation. chemicalbook.com This can be an important characteristic during the development and stability testing of liquid or semi-solid dosage forms where maintaining a specific pH is crucial for the drug's integrity. nih.gov

It is important to distinguish this compound from methyl violet, a family of organic compounds also used as dyes. wikipedia.org Methyl violet includes compounds like methyl violet 2B, methyl violet 6B, and methyl violet 10B (also known as crystal violet or gentian violet). wikipedia.orgwikipedia.org These compounds have a history of use in medicine, particularly as topical antiseptics. wikipedia.org For instance, crystal violet has been used in creams for treating bacterial and fungal infections. wikipedia.org However, the use of methyl violet in pharmaceutical formulations is distinct from that of the pH indicator this compound.

The selection of any excipient, including colorants and stabilizers, is a critical step in drug formulation that involves assessing the compatibility and interaction between the drug substance and the excipients. researchgate.net While general references point to the use of this compound in pharmaceutical formulations, detailed research findings and data tables on its specific integration as a colorant or stabilizer are limited in publicly available literature.

Computational Chemistry and Molecular Modeling Studies of Methyl Purple

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules like methyl violet. These methods allow for the computation of molecular orbitals and the prediction of reactivity, offering insights that are often difficult to obtain through experimental means alone.

Theoretical Prediction of Spectroscopic Properties

Time-dependent density functional theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. researchgate.netmdpi.comscirp.org For a dye like methyl violet, TD-DFT can calculate the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum. tandfonline.com

Studies on triphenylmethane (B1682552) dyes, including components of methyl purple like crystal violet, have utilized TD-DFT to understand their characteristic colors. tandfonline.com The calculations reveal that the intense color of these dyes arises from strong electronic transitions, typically of a π → π* nature, within the conjugated system of the molecule. The position of the maximum absorption wavelength (λmax) is highly sensitive to the electronic structure. For instance, theoretical calculations on related dyes have shown that different functionals, such as B3LYP and CAM-B3LYP, can be employed to predict the UV-Vis spectra, with results often showing good agreement with experimental data. researchgate.netnih.gov

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for Crystal Violet (Note: This table is a representation of typical results from TD-DFT calculations on similar dyes and may not reflect a specific published study on methyl violet.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S0 → S1 | 2.10 | 590 | 0.85 | HOMO → LUMO |

| S0 → S2 | 2.55 | 486 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 3.10 | 400 | 0.05 | HOMO → LUMO+1 |

Investigation of Protonation States and Molecular Orbitals

The function of this compound as a pH indicator is directly related to changes in its molecular structure upon protonation or deprotonation. Quantum chemical calculations can model these different protonation states and analyze the resulting changes in the molecule's electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO). acs.org

For triphenylmethane dyes, protonation can occur at the nitrogen atoms. This addition of a proton alters the electronic distribution and, consequently, the energy levels of the molecular orbitals. tandfonline.comacs.org DFT calculations have shown that protonation typically leads to a stabilization of the molecular orbitals. acs.org The HOMO-LUMO energy gap is a key determinant of the color of the dye; a change in this gap upon protonation leads to a shift in the absorption spectrum, which is observed as a color change. chemmethod.comaimspress.comchemmethod.com For instance, a smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths (a bathochromic or red shift), while a larger gap results in absorption at shorter wavelengths (a hypsochromic or blue shift).

Computational studies on related dye systems have demonstrated that as the pH of the environment changes, the protonation state of the dye molecule is altered, which in turn affects the HOMO-LUMO gap and the resulting color. tandfonline.com While specific values for this compound are not extensively published, the principle remains a cornerstone of its indicator action.

Table 2: Representative DFT Calculated Frontier Orbital Energies for a Triphenylmethane Dye in Different Protonation States (Note: This table is illustrative and demonstrates the expected trends based on studies of similar dyes.)

| Protonation State | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Deprotonated (Basic form) | -5.2 | -2.8 | 2.4 |

| Protonated (Acidic form) | -6.1 | -3.2 | 2.9 |

Molecular Dynamics and Monte Carlo Simulations

While quantum mechanics is ideal for understanding the electronic properties of a single molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for studying the behavior of molecules in a condensed phase, such as in solution or at interfaces. researchgate.net These methods model the interactions between the dye and its surrounding environment over time.

Modeling Interfacial Phenomena and Adsorption Mechanisms

A significant body of research has employed MD and MC simulations to study the adsorption of methyl violet onto various surfaces, a process relevant to water purification and other applications. mdpi.comresearchgate.net These simulations provide a molecular-level understanding of how the dye molecules interact with adsorbent materials like clays, activated carbon, and biopolymers. mdpi.comacs.org

For example, simulations of methyl violet on halloysite (B83129) nanoclay have revealed that the adsorption process is spontaneous and driven by strong interactions between the dye and the clay surface. mdpi.comresearchgate.net These theoretical results are often in good agreement with experimental findings. mdpi.com MD simulations can visualize the orientation of the dye molecules on the surface and calculate interaction energies, helping to elucidate the adsorption mechanism, which can involve electrostatic interactions, hydrogen bonding, and van der Waals forces.

Simulation of Dye-Surfactant and Dye-Substrate Interactions

The interaction of dyes with surfactants is crucial in various applications, including the textile industry and analytical chemistry. MD and MC simulations can model the complex interplay between dye molecules and surfactant micelles in solution. mdpi.comnih.govmdpi.com These simulations can show how dye molecules are incorporated into micelles, their preferred location within the micelle (e.g., in the hydrophobic core or at the surface), and how this encapsulation affects the dye's properties. mdpi.com

For cationic dyes like methyl violet, interactions with anionic surfactants such as sodium dodecyl sulfate (B86663) (SDS) are particularly strong due to electrostatic attraction. researchgate.net Simulations can model the formation of dye-surfactant aggregates even at concentrations below the critical micelle concentration of the surfactant. researchgate.net While specific, detailed MD or MC simulation studies focusing solely on this compound and various surfactants are not abundant in the literature, the principles derived from simulations of other dye-surfactant systems are highly applicable. These studies generally show that the polymer chain of a surfactant can wrap around the micelles, and the interaction strength influences the formation of these structures. wayne.edu

Predictive Modeling of Chemical Behavior and Performance

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models, aims to correlate the structural properties of molecules with their chemical behavior and biological or environmental effects. ajrconline.org For dyes, QSAR models have been developed to predict properties such as toxicity, biodegradability, and adsorption characteristics. frontiersin.orgepa.gov

These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, to build mathematical relationships with a particular property. For triphenylmethane dyes like methyl violet, QSAR studies have indicated that properties like sorption can be influenced by the number and position of functional groups, such as sulfonic acid groups. frontiersin.org Increasing the number of such groups can decrease both sorption and toxicity. frontiersin.org

Table of Compounds

Emerging Research Frontiers and Future Perspectives for Methyl Purple

Integration with Nanomaterials for Enhanced Applications

The synergy between indicator dyes and nanomaterials offers a promising avenue for creating highly sensitive and robust analytical tools. The unique optical and physical properties of nanoparticles can amplify the response of dyes like methyl purple, leading to novel applications.

The incorporation of this compound with plasmonic nanoparticles, such as gold or silver, represents a significant potential for developing advanced colorimetric sensors. The principle of these methods lies in the localized surface plasmon resonance (LSPR) of the nanoparticles, which is highly sensitive to the surrounding dielectric environment.

While specific research focusing exclusively on this compound is still emerging, the established methodology provides a clear blueprint. In a hypothetical system, this compound molecules could be adsorbed onto the surface of gold nanoparticles. A change in the local pH would alter the protonation state and, consequently, the electronic properties of the this compound molecules. This change in the dielectric environment surrounding the nanoparticles would cause a shift in the LSPR, leading to a measurable color change in the solution, which is more distinct and sensitive than that of the dye alone. rsc.org This approach could lower detection limits for pH variations in complex samples.

Table 1: Potential Characteristics of Nanoparticle-Enhanced this compound Sensors

| Feature | Description | Potential Advantage |

|---|---|---|

| Sensing Principle | Localized Surface Plasmon Resonance (LSPR) shift of metallic nanoparticles functionalized with this compound. | Enhanced sensitivity and lower detection limits compared to the free dye. |

| Analyte | Protons (pH change). | Precise measurement of minute pH fluctuations in micro-environments. |

| Output Signal | Colorimetric or Spectrophotometric. | Enables simple visual detection or quantifiable instrumental analysis. |

| Potential Nanomaterials | Gold (Au) Nanoparticles, Silver (Ag) Nanoparticles. | High stability and well-understood optical properties. |

This table is based on established principles of nanoparticle-based sensing and represents a prospective application for this compound.

Nanocomposites, which are materials combining a polymer matrix with nanoparticle fillers, are extensively researched for environmental remediation, particularly for the removal of synthetic dyes from wastewater. acs.orgnih.govacs.org Materials like nanosilica or iron oxide nanoparticles embedded in a polymer hydrogel can act as highly effective adsorbents for dyes. acs.orgresearchgate.net

In this context, the role of this compound is typically that of a target pollutant to be removed. However, a forward-looking perspective suggests the possibility of incorporating this compound into nanocomposites for different purposes. For instance, a nanocomposite catalyst could be designed where this compound is immobilized on a support like titanium dioxide (TiO₂) or zinc oxide (ZnO) nanoparticles. While extensive research exists for the photocatalytic degradation of the related compound, methyl violet, using such nanocomposites, the potential for using a this compound-nanocomposite system as a photocatalyst for other reactions is an area ripe for exploration. arabjchem.orgmdpi.combiointerfaceresearch.commdpi.com The dye could act as a photosensitizer, absorbing light and transferring the energy to the nanoparticle to generate reactive oxygen species for catalysis. mdpi.com

Design of "Smart" Indicator Systems and Biosensors

The sharp and visually distinct pH transition of this compound makes it an excellent candidate for the development of "smart" materials and biosensors that can report on the chemical state of their environment in real-time.

These systems often involve immobilizing the indicator dye onto a solid substrate, such as a polymer film. rsc.org Such a device could function as a smart packaging label to monitor food freshness. For example, microbial spoilage in packaged goods often leads to a change in pH due to the production of acidic or basic metabolites. sci-hub.seresearchgate.net A smart label incorporating this compound could provide a clear visual cue—changing from green to purple, for instance—as the pH drops, indicating potential spoilage. researchgate.net

Furthermore, this compound holds potential in the field of biosensors. Amperometric biosensors, a common type, often rely on enzymatic reactions that produce or consume species which can be detected electrochemically. google.com An alternative approach is an optical biosensor. Here, an enzyme could be immobilized on a film along with this compound. If the enzymatic reaction produces an acid or a base, the resulting local pH change would be instantly reported by a color change in the this compound. This could be applied to detect analytes like glucose or urea, whose enzymatic breakdown by glucose oxidase or urease, respectively, causes a pH shift. While biosensors have been developed using other compounds like ruthenium purple, the principle is readily adaptable to this compound. google.com

Green Chemistry Principles in this compound Synthesis and Application

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. niscpr.res.in The application of these principles to this compound involves two main aspects: its synthesis and its use.

Information on the commercial synthesis of this compound is not widely available, as it is often a proprietary formulation. However, a key goal of green chemistry would be to develop a synthetic route that utilizes renewable feedstocks, employs safer solvents, and minimizes waste and energy consumption.

In its application, the use of this compound as a pH indicator is generally aligned with green principles, as it is used in small quantities for analysis. Its role in environmental monitoring of water acidity is a direct contribution to ecological health management. chemimpex.com A significant area of green chemistry research related to dyes is their degradation and removal from industrial effluents to prevent environmental pollution. wikipedia.org Advanced oxidation processes, often using photocatalysts, are being developed for the efficient breakdown of dyes like the related methyl violet into non-toxic compounds. niscpr.res.inmdpi.comresearchgate.net Similar research could ensure that any this compound released into the environment is effectively remediated.

Interdisciplinary Research Directions and Biotechnological Advances

The future of this compound research lies at the intersection of chemistry, materials science, and biology. The development of the advanced applications discussed requires a multidisciplinary approach.

Materials Science: Creating stable and sensitive nanoparticle composites and smart polymer films requires expertise in material synthesis and characterization.

Food Science: Integrating this compound-based indicators into food packaging to monitor freshness is a direct collaboration between chemists and food technologists. researchgate.net

Biomedical Engineering: Designing and fabricating biosensors for clinical diagnostics by coupling enzymes with this compound indicators is a key area for biomedical innovation. google.com

In biotechnology, a known application of this compound is in microbiology for assessing the metabolic activity of microorganisms. chemicalbook.comchemimpex.com Future advances could build upon this by integrating this compound into high-throughput screening platforms or microfluidic "lab-on-a-chip" devices. Such systems could rapidly screen for microbial activity, test for antibiotic susceptibility, or monitor fermentation processes in real-time with minimal sample volume.

Q & A

Q. What are the standard experimental protocols for synthesizing methyl purple, and how can purity be validated?

- Methodological Answer : this compound synthesis typically involves diazonium salt coupling reactions. Begin by preparing the diazonium salt from a primary aromatic amine (e.g., aniline derivatives) under acidic conditions (0–5°C). Couple this with a naphthol derivative in alkaline media. Validate purity using thin-layer chromatography (TLC) with a silica gel stationary phase and a solvent system like ethyl acetate/hexane (1:3). Confirm structural integrity via -NMR (400 MHz, DMSO-d6) and FT-IR spectroscopy (e.g., characteristic C=O and N=N stretches). Quantitative purity assessment can be performed using HPLC with a C18 column and UV detection at λ = 520 nm .

Q. How should this compound be characterized to ensure reproducibility in spectroscopic studies?

- Methodological Answer : Use a multi-technique approach:

- UV-Vis Spectroscopy : Record absorbance spectra in solvents of varying polarity (e.g., water, ethanol) to assess solvatochromic behavior.

- Mass Spectrometry : Employ ESI-MS in positive ion mode to confirm molecular weight ([M+H]+ peak).

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (deviation ≤0.3%).

- X-ray Crystallography (if crystalline): Resolve crystal structure to confirm stereochemistry and intermolecular interactions. Document all instrument parameters (e.g., slit width, scan rate) to enable replication .

Q. What methodologies are recommended for assessing this compound’s stability under varying pH conditions?

- Methodological Answer : Prepare buffered solutions across a pH range (2–12). Incubate this compound aliquots at 25°C and monitor degradation kinetics via UV-Vis spectroscopy at 24-hour intervals. Calculate degradation rate constants () using first-order kinetics. For accelerated stability testing, perform thermal stress studies (40–60°C) and extrapolate results using the Arrhenius equation. Include control samples with antioxidants (e.g., ascorbic acid) to evaluate oxidative stability .

Q. How can this compound’s role as a pH indicator be systematically evaluated in novel analytical applications?

- Methodological Answer : Titrate this compound (0.1% w/v) against strong acid/base solutions (e.g., HCl/NaOH) to establish its transition range (typically pH 4.8–6.2). Validate selectivity by testing interference from common ions (e.g., Na+, Ca²+) using ion-selective electrodes. For spectrophotometric applications, construct a calibration curve () and determine the limit of detection (LOD) via 3σ/m slope method. Compare performance with commercial indicators (e.g., bromothymol blue) .

Q. What statistical approaches are essential for analyzing this compound’s photophysical data?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to correlate spectral shifts with solvent polarity parameters (e.g., Reichardt’s ). For time-resolved fluorescence decay, fit data to a bi-exponential model using iterative reconvolution software (e.g., DAS6). Report uncertainties via bootstrapping (≥1000 iterations). Validate reproducibility through triplicate measurements and ANOVA () .

Advanced Research Questions

Q. How can contradictory spectral data for this compound in mixed solvent systems be resolved?

- Methodological Answer : Perform solvent perturbation studies by systematically varying solvent ratios (e.g., water/ethanol from 0–100%). Use Job’s plot analysis to identify stoichiometry of solvent-solute interactions. If aggregation is suspected, conduct dynamic light scattering (DLS) to detect particle size changes. Cross-validate findings with computational simulations (e.g., DFT for solvatochromic shifts) .

Q. What experimental designs are optimal for studying this compound’s degradation mechanisms under UV irradiation?

- Methodological Answer : Expose this compound solutions to UV-C light (254 nm) in a photoreactor with controlled temperature (25°C). Sample at intervals and analyze degradation products via LC-MS/MS (Q-TOF instrument, positive mode). Use isotopic labeling (e.g., -methyl groups) to track bond cleavage pathways. Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) to assess oxidative contributions .

Q. How should researchers design experiments to investigate this compound’s interactions with biomacromolecules (e.g., proteins)?

- Methodological Answer : Employ fluorescence quenching assays with bovine serum albumin (BSA) as a model protein. Calculate binding constants () via Stern-Volmer plots. Confirm binding mode (static vs. dynamic) through temperature-dependent studies. For structural insights, perform molecular docking simulations (e.g., AutoDock Vina) using BSA’s crystal structure (PDB ID: 4F5S). Validate with circular dichroism (CD) spectroscopy to detect conformational changes .

Q. What strategies are effective for optimizing this compound’s synthetic yield in scaled-up reactions?

- Methodological Answer : Use design of experiments (DoE) methodologies like Box-Behnken to optimize variables: temperature (0–10°C), pH (4–6), and reactant molar ratios. Monitor reaction progress in real-time using inline FT-IR. For purification, compare recrystallization (ethanol/water) vs. column chromatography (silica gel, ethyl acetate eluent). Tabulate yields and purity metrics (Table 1) to identify optimal conditions .

Q. How can researchers model this compound’s environmental fate using computational chemistry?

- Methodological Answer :

Input molecular geometry (from X-ray or DFT-optimized structure) into QSAR software (e.g., EPI Suite) to predict biodegradation pathways and ecotoxicity. Simulate hydrolysis kinetics using transition state theory (Gaussian 09, B3LYP/6-311++G** basis set). Validate with experimental half-life () data in aqueous systems. Cross-reference with atmospheric persistence models (e.g., OECD Toolbox) for air-water partitioning coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。